3-Octyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

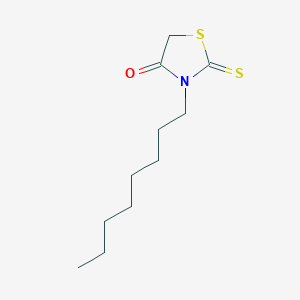

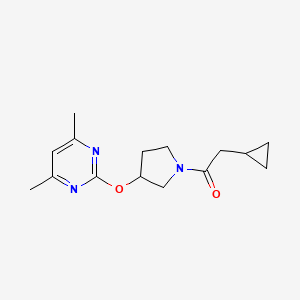

3-Octyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with the linear formula C22H28N2O2S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Thiazolidin-4-one scaffold, which this compound contains, is among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been the subject of extensive research and various synthetic strategies have been developed by researchers to get these derivatives . A simple, more efficient, cost-effective and convenient synthetic procedure for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones using 3-aminothiophenes, chloroacetyl chloride and ammonium thiocyanate along with different solvents and catalysts was reported .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazolidin-4-one ring which is susceptible for modification in Positions 2, 3 and 5 . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives, which reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

Synthesis and Methodologies

- Novel Synthesis Approaches : 3-Octyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through various innovative methods, including a novel multicomponent method that offers a simple and efficient one-pot approach (Alizadeh & Zohreh, 2009). Additionally, a solvent-free one-pot synthesis method has also been reported, which highlights an environmentally friendly approach to synthesizing these compounds (Nasiri, Zolali & Azimian, 2014).

Biological and Chemical Properties

Light-Dependent TNF-alpha Antagonists : Research has identified N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones as tumor necrosis factor-alpha antagonists. Their structure-activity relationship profiles depend on the electronic properties of the molecules (Voss et al., 2003).

Optoelectronic Applications : A study on 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one revealed its potential for optoelectronic device applications due to its promising optical properties and first hyperpolarizability, making it a candidate for nonlinear optics (Baroudi et al., 2020).

Medicinal Chemistry Potential : The 1,3-thiazolidin-4-one nucleus, including variants like this compound, has shown great pharmacological importance, with potential activities against various diseases. Its synthesis dates back to the mid-nineteenth century, and its diverse biological properties have been extensively studied (Santos, Jones Junior & Silva, 2018).

Specific Applications in Research

Protein Kinase Inhibitors : Certain 1,3-thiazolidin-4-ones have been identified as potent inhibitors of protein kinase DYRK1A, which could be significant for neurological or oncological disorders (Bourahla et al., 2021).

Antimicrobial and Antitubercular Agents : Some derivatives of 1,3-thiazolidin-4-ones, such as those synthesized by Gouveia et al., have demonstrated antimicrobial activities against multidrug-resistant strains and potential as antitubercular agents (Gouveia et al., 2009; Noorulla et al., 2017)(Noorulla, Suresh, Devaraji, Mathew & Umesh, 2017).

Supramolecular Self-Assembly : The ability of thioxothiazolidinone derivatives to form supramolecular assemblies through hydrogen bonding and π-hole interactions has been studied, which is relevant in the field of material science (Andleeb et al., 2017).

Nonlinear Optical (NLO) Material Research : Investigations into the NLO properties of certain 2-thioxo-1,3-thiazolidin-4-one derivatives suggest their potential application in future NLO materials due to their high first hyperpolarizability (Khelloul et al., 2022).

Mechanism of Action

Target of Action

The primary target of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle.

Mode of Action

This compound interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division. The compound’s interaction with its target results in significant changes in the cell, primarily affecting cell proliferation.

Biochemical Pathways

The compound’s action on the CDC25 enzyme affects the cell cycle regulation pathway . The inhibition of CDC25 disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division. This disruption can lead to cell cycle arrest, preventing the proliferation of cells.

Pharmacokinetics

Thiazolidin-4-one derivatives have been the subject of extensive research, and various synthetic strategies have been developed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the compound’s action is a significant decrease in cell proliferation . By inhibiting the CDC25 enzyme, the compound disrupts the cell cycle, leading to a halt in cell division. This effect is particularly relevant in the context of cancer therapeutics, where the aim is to stop the uncontrolled proliferation of cancer cells.

Safety and Hazards

Future Directions

Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidin-4-one derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-8-12-10(13)9-15-11(12)14/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPXBQVOJNAKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2476217.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2476220.png)

![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)

![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2476228.png)

![3-cinnamyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2476233.png)

![3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2476236.png)